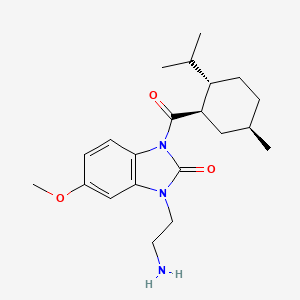

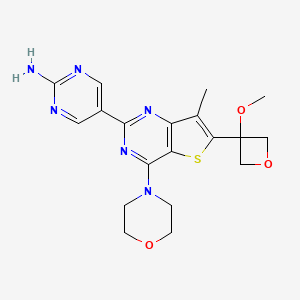

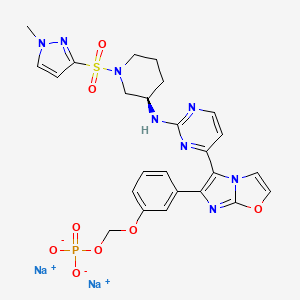

![molecular formula C19H13F2N7 B612286 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline CAS No. 943540-75-8](/img/structure/B612286.png)

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Overview

Description

JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase, which plays a crucial role in tumorigenesis. This compound has shown substantial pre-clinical antitumor activity and is currently being evaluated in clinical trials for its potential use in cancer treatment .

Mechanism of Action

Target of Action

JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase . The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been implicated in the development and progression of several human cancers .

Mode of Action

JNJ-38877605 acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity and inhibits Met phosphorylation .

Biochemical Pathways

JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . This inhibition affects various Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .

Pharmacokinetics

It has been observed to inhibit met phosphorylation in tumor xenografts for up to 16 hours following a single oral dose . It also showed excellent oral bioavailability approaching 100% in all species examined .

Result of Action

JNJ-38877605 has substantial pre-clinical antitumor activity . It was observed to induce significant tumor regression in large well-established MET gene amplified gastric cancer models and in Met pathway activated (autocrine or paracrine) models . Significant growth inhibition was achieved when dosing JNJ-38877605 at maximum tolerated dose (MTD) and lower doses .

Action Environment

The activity of JNJ-38877605 can be influenced by the differential expression of the c-Met/HGF axis and epithelial-mesenchymal transition (EMT)-related gene markers between primary colorectal carcinomas and liver metastases in primary tissue . .

Biochemical Analysis

Biochemical Properties

JNJ-38877605 has been described as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity .

Cellular Effects

In cellular studies, JNJ-38877605 was found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation . It also inhibits HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .

Molecular Mechanism

JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . It binds to the ATP-binding site of c-Met kinase with a high affinity that leads to a slow reversibility of binding .

Temporal Effects in Laboratory Settings

JNJ-38877605 was shown to inhibit Met phosphorylation in tumor xenografts up to 16 hours following a single oral dose . Inhibition of receptor phosphorylation was associated with dose-dependent tumor growth inhibition .

Dosage Effects in Animal Models

Significant growth inhibition was achieved when dosing JNJ-38877605 at MTD (and lower doses) with T/C < 42% in tumors of MKN-45, GTL-16, SNU-5 and Kato II met gene amplified models . Significant inhibition was also observed in K-ras mt (dependent) NCI-H441 NSCLC xenografts .

Metabolic Pathways

It is known that JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway .

Transport and Distribution

It is known that JNJ-38877605 showed excellent oral bioavailability approaching 100% in all species examined .

Subcellular Localization

It is known that JNJ-38877605 inhibits Met phosphorylation, a process that occurs at the cell membrane, suggesting that it may localize to this region .

Preparation Methods

The synthesis of JNJ-38877605 involves extensive structure-based drug design. It is a small molecule that acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase. The synthetic route and reaction conditions for JNJ-38877605 are proprietary and not publicly disclosed in detail. it is known that the compound exhibits high selectivity for Met kinase compared to a wide range of other kinases .

Chemical Reactions Analysis

JNJ-38877605 undergoes various chemical reactions, primarily involving its interaction with the Met receptor tyrosine kinase. The compound inhibits Met phosphorylation and regulates lipid accumulation. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the Met kinase with high affinity, leading to a slow reversibility of binding .

Scientific Research Applications

JNJ-38877605 has been extensively studied for its potential use in cancer treatment. It has shown significant tumor regression in preclinical models of various cancers, including gastric cancer, non-small cell lung cancer, and glioblastoma. The compound has demonstrated excellent oral bioavailability and a favorable safety profile in preclinical studies . Additionally, JNJ-38877605 has been used in research to understand the role of the Met receptor tyrosine kinase in tumorigenesis and to develop targeted therapies for cancer .

Comparison with Similar Compounds

JNJ-38877605 is unique in its high selectivity and potency as a Met receptor tyrosine kinase inhibitor. Similar compounds include crizotinib, cabozantinib, and tivantinib, which also target the Met receptor but may have different selectivity profiles and mechanisms of action. JNJ-38877605’s unique binding mode and high selectivity make it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name |

6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWCBEOAFGHNNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677253 | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943540-75-8 | |

| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JNJ-38877605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-38877605 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13113 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-38877605 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

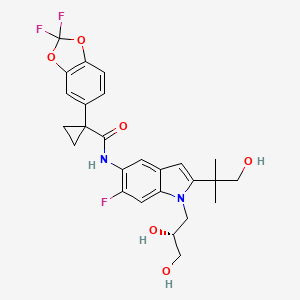

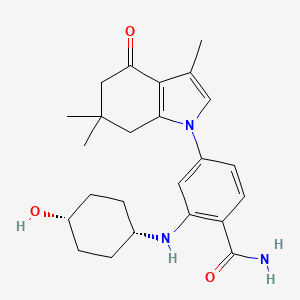

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)

![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)